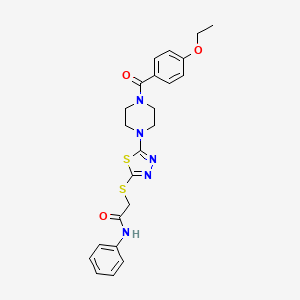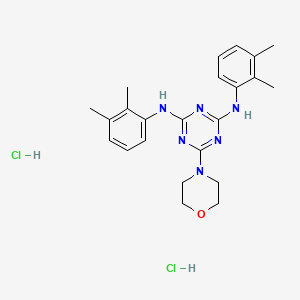
2-((5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups, including an ethoxybenzoyl group, a piperazine ring, a thiadiazole ring, and a phenylacetamide group . These groups are common in many pharmaceutical compounds and could potentially confer a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The structure would likely be confirmed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could potentially undergo reactions with electrophiles . The thiadiazole ring could also potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of the ethoxy group could potentially increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
1. Synthesis and Antimicrobial Properties
Research has shown that novel 1,3,4-thiadiazole amide compounds containing piperazine exhibit significant biological activities. For example, some synthesized compounds have demonstrated inhibitory effects on bacterial strains like Xanthomonas campestris pv. oryzae, indicating potential as antimicrobial agents (Xia, 2015).
2. Antimicrobial and Antitumor Applications
Various synthesized heterocyclic compounds, including those derived from 1,3,4-thiadiazole, have been evaluated for their antimicrobial and antitumor activities. These compounds have shown promising results against a range of pathogens and tumor cells, highlighting their potential in medicinal chemistry (Hamama et al., 2017).
3. Anti-Inflammatory and Analgesic Properties
Compounds derived from thiadiazole, including piperazine derivatives, have been investigated for their COX-1/COX-2 inhibition properties, analgesic, and anti-inflammatory activities. These studies suggest the potential therapeutic applications of these compounds in treating inflammation and pain (Abu‐Hashem et al., 2020).
Potential Therapeutic Applications
1. Antimicrobial Agents
The synthesis and evaluation of novel thiadiazole derivatives have shown them to be potent antimicrobial agents against a variety of bacterial and fungal strains. This suggests their potential use in developing new antimicrobial therapies (Patel & Park, 2014).
2. Antitumor and Antioxidant Activities
Some 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antitumor and antioxidant activities. These compounds have shown promising results, indicating their potential use in cancer therapy and as antioxidants (Hamama et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit anti-inflammatory properties and antibacterial activity . The exact targets for this specific compound require further investigation.
Mode of Action
Compounds with similar structures have been reported to inhibit enzymes like acetylcholinesterase
Biochemical Pathways
Compounds with similar structures have been reported to have effects on the cholinergic neurotransmission system
Result of Action
Similar compounds have been reported to exhibit anti-inflammatory and antibacterial activities
Propiedades
IUPAC Name |
2-[[5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S2/c1-2-31-19-10-8-17(9-11-19)21(30)27-12-14-28(15-13-27)22-25-26-23(33-22)32-16-20(29)24-18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTBKWBMHMAXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2765291.png)
![6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B2765292.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-2-carboxamide](/img/structure/B2765294.png)


![2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2765304.png)
![3-ethyl-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2765305.png)

![2-[[8-Oxo-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetonitrile](/img/structure/B2765307.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)
![4-[(Dimethylamino)methyl]-3-methyl-1,2-oxazol-5-amine](/img/structure/B2765309.png)
![N-(2,4-dimethylphenyl)-2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2765310.png)
![3-benzyl-5-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2765312.png)
